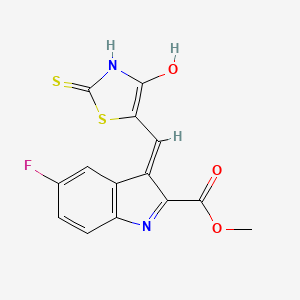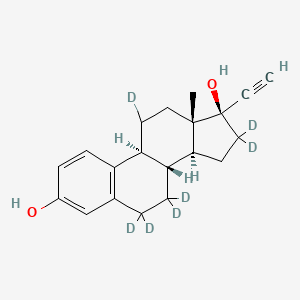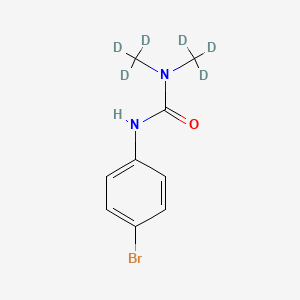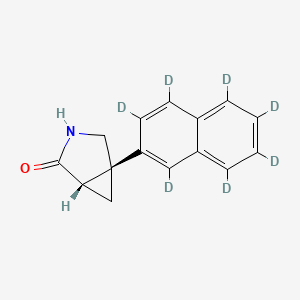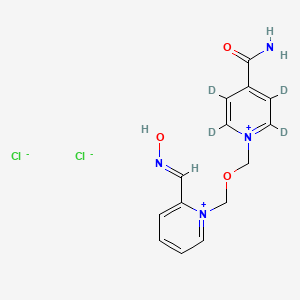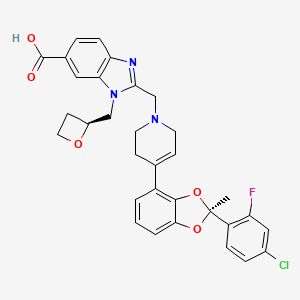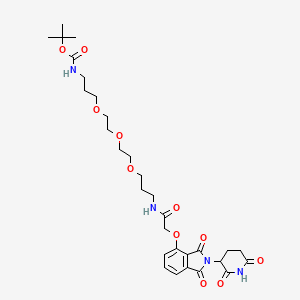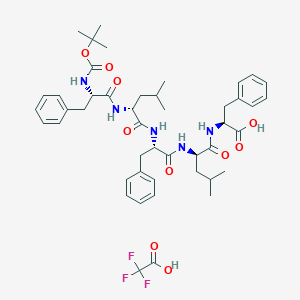
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine trifluoroacetate ({Boc}-Phe-Leu-Phe-Leu-Phe (TFA)) is a synthetic peptide. It is known for its role as an antagonist of the formyl peptide receptor (FPR) family, which preferentially inhibits activity triggered through the formyl peptide receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by a tert-butyloxycarbonyl (Boc) group, is attached to the resin.
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA), exposing the amino group for the next coupling reaction.
Coupling: The next Boc-protected amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA, which also removes any remaining protecting groups.
Industrial Production Methods
Industrial production of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using TFA.
Coupling: Formation of peptide bonds between amino acids.
Cleavage: Release of the peptide from the resin using TFA.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) are used for peptide bond formation.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed from these reactions is the desired peptide sequence, {Boc}-Phe-Leu-Phe-Leu-Phe (TFA), with high purity ensured through purification techniques such as HPLC .
Applications De Recherche Scientifique
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies and to investigate peptide bond formation mechanisms.
Biology: Acts as an antagonist of the formyl peptide receptor (FPR) family, making it useful in studying receptor-ligand interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in modulating immune responses and inflammation.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Mécanisme D'action
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) exerts its effects by acting as an antagonist of the formyl peptide receptor (FPR) family. It preferentially inhibits activity triggered through the formyl peptide receptor, thereby modulating signal transduction pathways involved in immune responses and inflammation. The molecular targets include the formyl peptide receptors FPR1 and FPR2, which are G protein-coupled receptors involved in chemotaxis and immune cell activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butyloxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine (BOC1): Acts as an antagonist of FPR1 only.
N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine (BOC2): Similar to {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) but with different receptor selectivity
Uniqueness
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) is unique due to its ability to act as an antagonist of both FPR1 and FPR2, whereas similar compounds like BOC1 are selective for FPR1 only. This broader receptor antagonism makes {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) a valuable tool in studying the roles of formyl peptide receptors in various physiological and pathological conditions .
Propriétés
Formule moléculaire |
C46H60F3N5O10 |
|---|---|
Poids moléculaire |
900.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H59N5O8.C2HF3O2/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32;3-2(4,5)1(6)7/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55);(H,6,7)/t33-,34-,35+,36+,37+;/m1./s1 |
Clé InChI |
HLAYLMUMTVKTEV-HEHDOWMASA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
